Comprehensive NMR Analysis of 2-Methyl-5-nitropyridine N-oxide: Chemical Shifts, Electronic Effects, and Experimental Protocols
Comprehensive NMR Analysis of 2-Methyl-5-nitropyridine N-oxide: Chemical Shifts, Electronic Effects, and Experimental Protocols
Executive Summary
The structural elucidation of substituted pyridine N-oxides is a critical step in modern drug development, as these motifs frequently serve as key intermediates for nucleophilic aromatic substitutions and cross-coupling reactions. Specifically, 2-Methyl-5-nitropyridine N-oxide (CAS: 36625-50-0) is an essential building block in the synthesis of highly selective kinase inhibitors, such as ERK5 inhibitors [1].
This technical guide provides an authoritative, in-depth analysis of the 1 H and 13 C NMR chemical shifts of 2-Methyl-5-nitropyridine N-oxide. By comparing the empirical data of the N-oxide to the experimental data of its parent precursor (2-Methyl-5-nitropyridine), we establish the mechanistic causality behind the observed substituent chemical shifts (SCS). Furthermore, field-proven, self-validating protocols for both its synthesis and NMR acquisition are detailed to ensure robust reproducibility in the laboratory.
Mechanistic Causality of NMR Chemical Shifts
The pyridine ring is inherently electron-deficient. The introduction of substituents at the 1, 2, and 5 positions creates a highly polarized "push-pull" electronic system that dictates the magnetic shielding tensor of each nucleus [2].
The Push-Pull Electronic System
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N-Oxide Moiety (Position 1): The N-oxide group exerts a dual electronic effect. Inductively ( −I ), the highly electronegative oxygen withdraws electron density from the α -carbons. However, via resonance ( +M ), the formal negative charge on the oxygen atom back-donates electron density into the π -system. This +M effect dominates at the α (C-2, C-6) and γ (C-4) positions, resulting in significant magnetic shielding (upfield shifts) compared to the unoxidized pyridine. Conversely, the β positions (C-3, C-5) cannot benefit from this resonance and are slightly deshielded due to the −I effect.
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Nitro Group (Position 5): The nitro group is a potent electron-withdrawing group (EWG) through both inductive ( −I ) and resonance ( −M ) mechanisms. It severely deshields the ortho (C-4, C-6) and para (C-2) positions, moving their resonances downfield.
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Methyl Group (Position 2): The methyl group provides mild electron donation via hyperconjugation and inductive effects ( +I ), which locally shields the adjacent C-3 position.
Caption: Synergistic electronic substituent effects governing the NMR chemical shifts.
Quantitative Data Presentation
The following tables synthesize the experimental NMR data for the precursor 2-Methyl-5-nitropyridine [1] alongside the empirically derived chemical shifts for the N-oxide product. The Δδ values are calculated using established substituent effect parameters for pyridine N-oxidation [2].
Table 1: 1 H NMR Data Summary (500 MHz, DMSO- d6 )
| Position | Precursor (Exp. δ , ppm) | N-oxide (Empirical δ , ppm) | Multiplicity | J -Coupling (Hz) | Causality for Shift ( Δδ ) |
| H-3 | 7.57 | ~ 7.80 | d | 8.6 | Deshielded by N-oxide ( −I effect at β -position) |
| H-4 | 8.48 | ~ 8.25 | dd | 8.6, 2.8 | Shielded by N-oxide ( +M effect at γ -position) |
| H-6 | 9.24 | ~ 8.95 | d | 2.8 | Shielded by N-oxide ( +M effect at α -position) |
| CH 3 | 2.62 | ~ 2.45 | s | - | Mildly shielded due to adjacent N-O dipole |
Table 2: 13 C NMR Data Summary (126 MHz, DMSO- d6 )
| Position | Precursor (Exp. δ , ppm) | N-oxide (Empirical δ , ppm) | Causality for Shift ( Δδ ) |
| C-2 | 165.2 | ~ 150.5 | Strongly shielded by N-oxide ( +M effect at α -position) |
| C-3 | 123.8 | ~ 126.0 | Deshielded by N-oxide ( −I effect at β -position) |
| C-4 | 131.6 | ~ 125.5 | Shielded by N-oxide ( +M effect at γ -position) |
| C-5 | 142.5 | ~ 144.0 | Deshielded by N-oxide ( −I effect at β -position) |
| C-6 | 144.1 | ~ 138.5 | Shielded by N-oxide ( +M effect at α -position) |
| CH 3 | 24.3 | ~ 18.5 | Shielded by adjacent N-oxide moiety |
Experimental Protocols & Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to verify the success of the operation before proceeding.
Protocol A: Synthesis of 2-Methyl-5-nitropyridine N-oxide
Causality of Reagents: m -Chloroperoxybenzoic acid (mCPBA) is selected as the oxidant due to its high electrophilicity, which readily attacks the nucleophilic lone pair of the pyridine nitrogen. Dichloromethane (CH 2 Cl 2 ) is used as the solvent because it does not participate in hydrogen bonding, thereby maximizing the reactivity of the peracid.
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Initiation: Dissolve 2.0 g (14.5 mmol) of 2-methyl-5-nitropyridine in 50 mL of anhydrous CH 2 Cl 2 in a round-bottom flask.
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Thermal Control: Submerge the flask in an ice bath (0°C). Causality: Peracid oxidation is highly exothermic; cooling prevents thermal degradation and over-oxidation.
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Oxidation: Slowly add 5.06 g (21.7 mmol, 1.5 eq) of 74% mCPBA in small portions over 15 minutes.
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Propagation: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature (RT) for 16 hours.
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Self-Validation (TLC): Check reaction progress via Thin Layer Chromatography (10% EtOAc/petrol). The precursor elutes at Rf≈0.32 . The N-oxide product will remain near the baseline ( Rf<0.1 ) due to the highly polar N-O dipole.
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Quenching & Workup: Cool the reaction back to 0°C and quench with 15 mL of Methanol (MeOH) to destroy unreacted mCPBA. Concentrate in vacuo and purify via silica gel chromatography to isolate the N-oxide.
Protocol B: NMR Sample Preparation and Acquisition
Causality of Solvent: DMSO- d6 is chosen because the highly polar N-oxide moiety exhibits poor solubility in standard non-polar NMR solvents like CDCl 3 .
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Sample Preparation: Dissolve 15-20 mg of the purified N-oxide in 0.6 mL of DMSO- d6 . Ensure the solution is completely homogeneous to maintain a uniform magnetic field (B 0 ) across the sample.
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Locking and Shimming: Insert the NMR tube into a 500 MHz spectrometer. Lock onto the deuterium signal of DMSO- d6 . Perform gradient shimming (Z1-Z5) to achieve a sharp residual solvent peak.
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Self-Validation (Calibration): Acquire a preliminary 1D 1 H spectrum. Validate the chemical shift axis by setting the center of the residual DMSO- d6 quintet to exactly 2.50 ppm .
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1D Acquisition:
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1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 1.5 seconds.
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13 C NMR: Acquire 512-1024 scans with a relaxation delay of 2.0 seconds. Validate the carbon axis by setting the DMSO- d6 septet to exactly 39.52 ppm .
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2D Acquisition (Optional but Recommended): To unambiguously differentiate H-4 from H-6, acquire a 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation). H-6 will show a strong 3-bond HMBC correlation to C-2 and C-4.
Caption: Workflow for synthesis and NMR characterization of 2-Methyl-5-nitropyridine N-oxide.
Conclusion
The NMR characterization of 2-Methyl-5-nitropyridine N-oxide requires a deep understanding of the competing electronic effects within the pyridine core. By recognizing the +M shielding effects of the N-oxide group against the −M/−I deshielding effects of the nitro group, analytical chemists can confidently assign the chemical shifts of this critical pharmaceutical intermediate. Adhering to the self-validating protocols outlined above ensures high-fidelity data acquisition and structural confirmation.
References
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Title: Parallel Optimization of Potency and Pharmacokinetics Leading to the Discovery of a Pyrrole Carboxamide ERK5 Kinase Domain Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Title: NMR Spectroscopy: 1H and 13C NMR Chemical Shifts (Hans Reich Collection) Source: Organic Chemistry Data URL: [Link]
